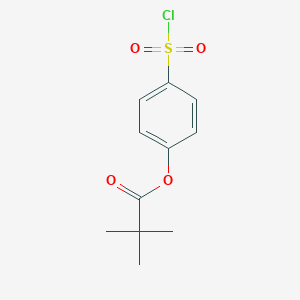
Perfluorooctyl phosphate
Overview
Description
Perfluorooctyl phosphate is a monoalkyl phosphate compound characterized by the substitution of the hydroxyl hydrogen in 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol with a phosphate group. This compound is part of the broader class of per- and polyfluoroalkyl substances, known for their unique chemical properties and environmental persistence .
Mechanism of Action
Target of Action
Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .
Mode of Action
PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .
Biochemical Pathways
The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .
Pharmacokinetics
Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .
Result of Action
The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .
Action Environment
PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .
Biochemical Analysis
Biochemical Properties
Perfluorooctyl phosphate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and inflammation . The compound can also bind to serum albumin, a major protein in the blood, affecting its transport and distribution in the body . These interactions highlight the potential of this compound to influence metabolic processes and cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, particularly those involving PPARs, leading to altered gene expression and metabolic changes . The compound has also been found to induce oxidative stress and mitochondrial dysfunction, which can impair cellular metabolism and energy production . Additionally, this compound can interfere with cell-cell communication by inhibiting gap junctions, affecting tissue homeostasis and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can activate or inhibit enzymes involved in lipid metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase . It also affects the expression of genes regulated by PPARs, leading to changes in lipid synthesis, storage, and breakdown . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that the compound can persist in biological systems for extended periods, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative oxidative stress, mitochondrial dysfunction, and altered gene expression . These findings underscore the importance of monitoring the temporal effects of the compound in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and metabolic processes without overt toxicity . At higher doses, this compound can induce significant toxic effects, including liver damage, endocrine disruption, and developmental toxicity . These dose-dependent effects highlight the need for careful consideration of exposure levels in risk assessments and regulatory decisions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, influencing the breakdown and synthesis of fatty acids . The compound can also affect the levels of metabolites involved in energy production and storage, such as triglycerides and cholesterol . These interactions suggest that this compound can significantly impact metabolic flux and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various tissues . The compound can also interact with membrane transporters, affecting its uptake and accumulation in specific cell types . These transport and distribution mechanisms are crucial for understanding the bioavailability and potential effects of this compound in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to cellular membranes, where it can interact with membrane-bound enzymes and receptors . It can also accumulate in organelles such as mitochondria, affecting mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction reactions can modify the phosphate group.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Modified perfluorooctyl derivatives.
Substitution: Various substituted perfluorooctyl phosphates.
Scientific Research Applications
Perfluorooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of non-stick coatings, firefighting foams, and textile treatments
Comparison with Similar Compounds
- Perfluorooctanoic acid
- Perfluorooctanesulfonic acid
- Perfluorodecalin
- Perfluorooctyl bromide
Comparison: Perfluorooctyl phosphate is unique due to its phosphate group, which imparts distinct chemical reactivity and biological interactions compared to other perfluorinated compounds. While perfluorooctanoic acid and perfluorooctanesulfonic acid are primarily known for their environmental persistence and toxicity, this compound’s applications in industrial and medical fields highlight its versatility. Perfluorodecalin and perfluorooctyl bromide, on the other hand, are more commonly used as oxygen carriers and in medical imaging .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTRDYSPWWJCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |
| Record name | Perfluorooctyl phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558000 | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-01-0 | |
| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)







![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)



